3-Amino-1,1-difluoropentan-2-ol hydrochloride
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Overview
Description
3-Amino-1,1-difluoropentan-2-ol hydrochloride: is a chemical compound with the molecular formula C5H12ClF2NO and a molecular weight of 175.6 g/mol . It is an organic compound that contains both amino and hydroxyl functional groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1-difluoropentan-2-ol hydrochloride typically involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as halogenation, amination, and hydrolysis, followed by purification through crystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,1-difluoropentan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-1,1-difluoropentan-2-ol hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 3-Amino-1,1-difluoropentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- 3-Amino-1,1-difluoropropan-2-ol hydrochloride
- 3-Amino-1,1-difluorobutan-2-ol hydrochloride
- 3-Amino-1,1-difluorohexan-2-ol hydrochloride
Comparison: Compared to these similar compounds, 3-Amino-1,1-difluoropentan-2-ol hydrochloride has a unique combination of functional groups and fluorine atoms, which confer distinct chemical and physical properties. Its specific chain length and functional group arrangement make it particularly suitable for certain applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
3-amino-1,1-difluoropentan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-2-3(8)4(9)5(6)7;/h3-5,9H,2,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXKBKUNRUECFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(F)F)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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